Ethyl 4-(rhamnosyloxy)benzylcarbamate
CAS No.: 208346-80-9
Cat. No.: VC0211804
Molecular Formula: C16H23NO7
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 208346-80-9 |
|---|---|
| Molecular Formula | C16H23NO7 |
| IUPAC Name | ethyl N-[[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]methyl]carbamate |
| Standard InChI | InChI=1S/C16H23NO7/c1-3-22-16(21)17-8-10-4-6-11(7-5-10)24-15-14(20)13(19)12(18)9(2)23-15/h4-7,9,12-15,18-20H,3,8H2,1-2H3,(H,17,21)/t9-,12-,13+,14+,15-/m0/s1 |
| SMILES | CCOC(=O)NCC1=CC=C(C=C1)OC2C(C(C(C(O2)C)O)O)O |
| Appearance | Oil |
Introduction
Chemical Properties and Structural Characteristics
Structural Features
The molecular structure of Ethyl 4-(rhamnosyloxy)benzylcarbamate incorporates several key functional groups:
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A carbamate group (ethyl carbamate)
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A benzyl component
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A rhamnose sugar moiety (specifically L-rhamnose)
The compound can be represented by the following SMILES notation:
CCOC(=O)NCC1=CC=C(C=C1)OC2C(C(C(C(O2)C)O)O)O
This structural arrangement contributes to its biological activity and interaction with cellular receptors. The presence of multiple hydroxyl groups from the rhamnose portion confers certain hydrophilic properties, while the aromatic ring and carbamate portions provide lipophilic characteristics, creating an amphipathic molecule.
Biological Activities and Pharmacological Properties
Anticancer Properties
Research indicates that carbamate derivatives from Moringa oleifera, including compounds similar to Ethyl 4-(rhamnosyloxy)benzylcarbamate, may possess anticancer activities. In particular, studies on oral squamous cell carcinoma have shown that these compounds may contribute to the anti-carcinogenic efficacy of Moringa oleifera extracts . The mechanism appears to involve the activation of pro-apoptotic proteins and inhibition of anti-apoptotic proteins, potentially triggering programmed cell death in cancer cells .
Relationship to Other Bioactive Compounds
Ethyl 4-(rhamnosyloxy)benzylcarbamate shares structural similarities with other bioactive compounds in Moringa oleifera, such as 4-(α-L-Rhamnopyranosyloxy)-benzylglucosinolate . This structural relationship suggests potentially overlapping biological activities, including anti-inflammatory, antiproliferative, and antimicrobial properties that have been documented for these related compounds .
Research Applications and Methods
Laboratory Applications
As indicated in available datasheets, Ethyl 4-(rhamnosyloxy)benzylcarbamate has several research applications:
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Reference standard in analytical chemistry
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Pharmacological research model compound
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Food research applications
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Synthetic precursor for other compounds
These versatile applications make it valuable for various scientific fields, including medicinal chemistry, pharmacology, and food science.
Structural Variants and Related Compounds
Acetylated Derivatives
A notable structural variant is O-Ethyl-4-[(2',3',4'-tri-O-acetyl-alpha-L-rhamnosyloxy)benzyl]carbamate, which is essentially an acetylated form of the parent compound . This derivative has the molecular formula C22H29NO10 and a molecular weight of 467.5 g/mol . The acetylation of the hydroxyl groups modifies the compound's physicochemical properties, potentially altering its biological activity and pharmacokinetic profile.
Structural Comparison
The following table compares Ethyl 4-(rhamnosyloxy)benzylcarbamate with its acetylated derivative:
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